1-(Furan-3-yl)cyclobutane-1-carboxylic acid
Description
1-(Furan-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group and a furan-3-yl substituent on the same carbon atom. The cyclobutane ring introduces conformational rigidity, while the furan moiety contributes aromatic and electronic properties distinct from other heterocycles. Its unique combination of a strained cyclobutane ring and electron-rich furan may enhance binding specificity or metabolic stability in drug design contexts .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11) |
InChI Key |
RJFYQWXROMRBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=COC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Knoevenagel Condensation: The reaction between furfural and malonic acid under basic conditions to form 2-furanacrylic acid.
Decarboxylation: The subsequent decarboxylation of 2-furanacrylic acid to yield the desired product.
Industrial Production Methods: Techniques such as solvent-free crystallization and photodimerization may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols derived from the carboxylic acid group.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the furan ring and carboxylic acid group.
Pathways Involved: Metabolic pathways that involve the oxidation and reduction of the furan ring and carboxylic acid group.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing substituent effects on physicochemical properties and applications:
Key Structural and Functional Insights:
Substituent Electronic Effects :
- Furan (oxygen-containing heterocycle) vs. thiophene (sulfur-containing): Furan’s lower aromaticity may reduce steric hindrance compared to thiophene, favoring interactions in polar environments .
- Fluorine substituents (e.g., FACBC): Enhance lipophilicity and blood-brain barrier penetration, critical for neuroimaging .
- Trifluoropropyl group: Improves metabolic stability via strong C-F bonds, relevant for agrochemicals .
Conformational Rigidity :
Functional Group Synergy :
- Methoxycarbonyl and carboxylic acid groups enable bifunctional reactivity, useful in sequential synthetic modifications .
Biological Activity
1-(Furan-3-yl)cyclobutane-1-carboxylic acid (FCBCA) is a cyclic amino acid derivative notable for its diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly due to its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of FCBCA, supported by data tables and relevant research findings.
Chemical Structure and Properties
FCBCA features a cyclobutane ring linked to a furan ring, making it a chiral molecule with two enantiomeric forms, each exhibiting distinct biological properties. The molecular weight of FCBCA is 155.17 g/mol, with a melting point of 169-171°C. It is sparingly soluble in water but soluble in polar organic solvents like methanol and acetonitrile.
Antibacterial Activity
FCBCA has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. A study by Chen et al. (2013) reported that FCBCA exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.
Table 1: Antibacterial Activity of FCBCA
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | Chen et al., 2013 |
| Fusarium graminearum | 10 | Zhang et al., 2012 |
Antifungal Activity
In addition to antibacterial properties, FCBCA has shown antifungal activity against Fusarium graminearum, a significant pathogen in agriculture. The compound's efficacy in inhibiting fungal growth positions it as a candidate for agricultural applications.
The mechanism by which FCBCA exerts its biological effects is not fully elucidated; however, it is believed to involve interference with essential cellular processes in target organisms. For instance, the structural similarity of FCBCA to natural amino acids may allow it to disrupt protein synthesis pathways, particularly through inhibition of aminoacyl-tRNA synthetases, similar to what has been observed with other furan derivatives .
Toxicity and Safety Profile
Safety assessments indicate that FCBCA has a low toxicity profile in animal studies, which is crucial for its potential therapeutic applications. However, further evaluations are necessary to establish comprehensive safety data across various models and dosages.
Current Research and Future Directions
Research on FCBCA is ongoing, focusing on several key areas:
- Mechanism Exploration : Investigating the detailed mechanisms of action in various cell lines and animal models.
- Synthetic Optimization : Developing new synthetic strategies for producing FCBCA and its analogues.
- Pharmacological Enhancement : Optimizing the pharmacological properties of FCBCA for therapeutic applications.
- Analytical Methods Development : Creating new methods for detecting and quantifying FCBCA in biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
